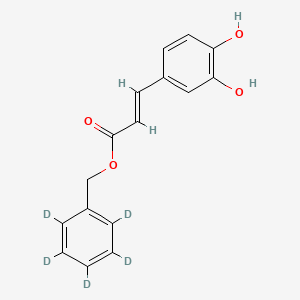
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a deuterated derivative of a phenylpropanoid ester. This compound is characterized by the presence of five deuterium atoms on the phenyl ring and a conjugated system involving a 3,4-dihydroxyphenyl group and a prop-2-enoate moiety. Deuterium substitution is often used to study reaction mechanisms and metabolic pathways due to the isotope’s unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in pentadeuteriobenzene.
Formation of Benzyl Alcohol: Pentadeuteriobenzene is then converted to (2,3,4,5,6-pentadeuteriophenyl)methanol through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of (2,3,4,5,6-pentadeuteriophenyl)methanol with (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms on the phenyl ring can be replaced by other substituents through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of phenylpropanoid metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative pathways, thereby exerting anti-inflammatory effects.
Metabolic Pathways: Deuterium substitution can alter the metabolic fate of the compound, providing insights into metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Other Deuterated Phenylpropanoids: Compounds with similar structures but different deuterium substitution patterns.
Uniqueness
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its specific deuterium substitution, which provides distinct advantages in studying isotope effects and metabolic pathways. Its combination of antioxidant and potential therapeutic properties also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+/i1D,2D,3D,4D,5D |
Clave InChI |
WWVKQTNONPWVEL-JZLLMNGMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC(=C(C=C2)O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















